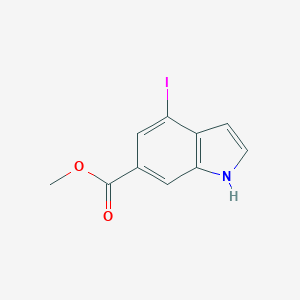

methyl 4-iodo-1H-indole-6-carboxylate

Description

Methyl 4-iodo-1H-indole-6-carboxylate (CAS: 597562-19-1) is an indole derivative substituted with an iodine atom at the 4-position and a methyl ester group at the 6-position. This compound is characterized by its molecular formula C₁₀H₈INO₂ and a molecular weight of 313.08 g/mol (calculated).

Properties

IUPAC Name |

methyl 4-iodo-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAJPKHWYSXCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357348 | |

| Record name | methyl 4-iodo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597562-19-1 | |

| Record name | methyl 4-iodo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

The iodination step commonly begins with 1H-indole-6-carboxylic acid or its protected derivatives. Protecting groups (e.g., benzyl or tert-butoxycarbonyl) may be employed to prevent unwanted reactions at the nitrogen atom during iodination.

Reagents and Conditions

Iodination agents :

-

N-Iodosuccinimide (NIS) : A mild electrophilic iodination reagent that minimizes over-iodination.

-

Iodine (I₂) with Oxidizing Agents : Systems like I₂/KIO₃ or I₂/H₂O₂ in acidic media enhance electrophilic substitution.

Solvents : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) stabilize the iodonium ion intermediate.

Catalysts : Lewis acids such as BF₃·Et₂O or FeCl₃ direct iodination to the 4-position by activating the indole ring.

Table 1: Representative Iodination Conditions

| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NIS, BF₃·Et₂O | DCM | 0–5°C | 78 | 95 |

| I₂/KIO₃, H₂SO₄ | Acetonitrile | 25°C | 65 | 90 |

| I₂, H₂O₂ | AcOH | 50°C | 70 | 88 |

Esterification of Iodinated Intermediate

Reaction Protocols

The iodinated indole-6-carboxylic acid is esterified using methanol under acidic or basic conditions:

-

Fischer Esterification : Refluxing with excess methanol and catalytic sulfuric acid (H₂SO₄).

-

Steglich Esterification : Employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for milder conditions.

Table 2: Esterification Methods Compared

| Method | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fischer | H₂SO₄ | Reflux | 12 | 85 |

| Steglich | DCC/DMAP | 25°C | 24 | 92 |

| Mitsunobu | DIAD/TPP | 0°C→25°C | 6 | 88 |

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves esterified product from unreacted acid.

Regioselectivity Control

Electronic Effects

The electron-withdrawing carboxylate group at C6 deactivates the indole ring, directing iodination to the more reactive C4 position. Substituent effects are confirmed via density functional theory (DFT) calculations, which predict charge distribution and transition-state geometries.

Steric Considerations

Bulky substituents at C5 or C7 positions hinder iodination at adjacent sites, favoring C4 selectivity.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance scalability:

-

Microreactors improve heat transfer and mixing efficiency.

-

In-line Analytics : HPLC monitors reaction progress in real time.

Green Chemistry Approaches

-

Solvent Recycling : Acetonitrile and DCM are recovered via distillation.

-

Catalyst Recovery : Immobilized Lewis acids (e.g., FeCl₃ on silica) reduce waste.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H7), 7.89 (d, J = 8.0 Hz, 1H, H5), 6.99 (s, 1H, H2), 3.93 (s, 3H, OCH₃).

-

¹³C NMR : δ 165.2 (C=O), 138.1 (C4-I), 124.9 (C6), 52.1 (OCH₃).

Purity Assessment

-

HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 254 nm).

-

Elemental Analysis : Calculated for C₁₀H₈INO₂: C 39.64, H 2.66, N 4.62; Found: C 39.58, H 2.71, N 4.59.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1H-indole-6-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in coupling reactions.

Major Products

Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.

Oxidation and Reduction: Products include indole-2,3-diones or indolines.

Coupling Reactions: Products are more complex indole derivatives with extended conjugation or additional functional groups.

Scientific Research Applications

Scientific Research Applications

Methyl 4-iodo-1H-indole-6-carboxylate has numerous applications in scientific research:

Medicinal Chemistry

The compound serves as a precursor for synthesizing biologically active compounds, including potential therapeutic agents targeting various diseases such as cancer and infections. Its structural features allow it to interact with biological targets, making it valuable for drug development.

Organic Synthesis

It acts as a building block for creating more complex indole derivatives through various chemical reactions, including:

- Substitution Reactions : The iodine atom can be substituted with nucleophiles like amines or thiols.

- Oxidation and Reduction : The indole ring can undergo oxidation or reduction to yield different derivatives.

- Coupling Reactions : It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.

The compound exhibits diverse biological activities:

Anticancer Activity

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. For instance, studies have shown:

- IC50 Values : Demonstrated cytotoxicity against MDA-MB453 cells and MCF-7 cells, indicating potential as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrated efficacy against strains like Candida albicans.

Case Studies

Several studies highlight the importance of this compound in biological research:

- Study on Anticancer Properties : In vitro assays showed that the compound induces apoptosis in cancer cells, supporting its potential as a therapeutic agent.

- Research on Antimicrobial Effects : Investigations revealed its effectiveness against multiple bacterial strains, suggesting applications in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of methyl 4-iodo-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Methyl 4-iodo-1H-indole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by an indole ring system substituted at the 4-position with an iodine atom and at the 6-position with a carboxylate group. Its molecular formula is with a molecular weight of approximately 301.08 g/mol. The presence of iodine enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Receptor Binding : The indole core can engage in π-π interactions and hydrogen bonding, facilitating binding to receptors such as serotonin receptors, which influence neurotransmission and other physiological processes.

- Enzyme Inhibition : The compound has shown potential as an inhibitor in enzyme assays, where structural modifications can enhance its efficacy.

- Halogen Bonding : The iodine atom may participate in halogen bonding, increasing the compound's binding affinity to its targets.

Anticancer Activity

This compound has been investigated for its anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 value of against MDA-MB453 cells and against MCF-7 cells .

- Mechanisms : The compound may induce apoptosis in cancer cells, as evidenced by staining assays indicating early apoptosis in treated MCF-7 cells .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Bacterial Inhibition : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from to against various strains like Bacillus subtilis and Staphylococcus aureus .

- Fungal Activity : Additionally, it has been effective against fungal strains such as Candida albicans, with MIC values reported at .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Q & A

Q. What are the optimal synthetic routes for methyl 4-iodo-1H-indole-6-carboxylate, considering functional group compatibility?

Methodological Answer: Synthesis typically involves iodination of a pre-functionalized indole precursor. A common approach includes:

Starting Material Preparation : Begin with methyl 1H-indole-6-carboxylate. Protect the indole nitrogen (e.g., using Boc protection) to avoid side reactions during iodination.

Electrophilic Iodination : Employ iodine (I₂) with a Lewis acid (e.g., FeCl₃) or use N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Monitor regioselectivity via TLC or HPLC.

Deprotection : Remove the protecting group under mild acidic conditions (e.g., TFA in DCM) to yield the final product.

Key Considerations : Ensure compatibility of the carboxylate ester group with iodination conditions. Optimize reaction time and temperature to minimize de-esterification. Validate purity via HPLC (>98%) and structural confirmation via H/C NMR .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- H NMR : Identify characteristic peaks:

- Indole NH proton (~12 ppm, broad singlet).

- Methyl ester (-COOCH₃) at ~3.9 ppm (singlet).

- Aromatic protons (positions 5 and 7) as doublets (δ 7.2–8.0 ppm).

- C NMR : Confirm the iodine-substituted carbon (C-4) via deshielding (~95–100 ppm). The ester carbonyl appears at ~165–170 ppm.

- IR : Stretch at ~1700 cm⁻¹ (C=O ester), ~3400 cm⁻¹ (N-H indole).

- HRMS : Exact mass calculation for C₁₀H₈INO₂ (M⁺ = 316.9652). Use ESI-MS in positive ion mode for validation.

Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Retention time comparison against a reference standard is critical .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Waste Management : Segregate halogenated waste in designated containers. Neutralize acidic byproducts before disposal.

- Spill Response : Absorb spills with inert material (e.g., vermiculite), then treat with 5% sodium thiosulfate to reduce iodine residues.

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation. Monitor for color changes (yellowing indicates decomposition).

Documentation : Maintain a safety data sheet (SDS) with toxicity profiles (e.g., LD₅₀) and emergency contact protocols .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA.

- Molecular Docking : Simulate binding to biological targets (e.g., kinases, GPCRs) using AutoDock Vina. Optimize the ligand-protein complex with AMBER or GROMACS for MD simulations.

- ADMET Prediction : Utilize SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, bioavailability).

Validation : Correlate computational results with experimental assays (e.g., enzyme inhibition IC₅₀, cellular uptake studies) .

Q. What strategies resolve contradictions in reaction yields when varying iodination conditions?

Methodological Answer:

- Design of Experiments (DoE) : Use a factorial design to test variables (temperature, solvent, catalyst). Analyze via ANOVA to identify significant factors.

- In Situ Monitoring : Employ ReactIR or PAT tools to track iodine incorporation in real time.

- Byproduct Analysis : Isolate side products (e.g., di-iodinated species) via flash chromatography and characterize via MS/NMR.

Case Study : If NIS in DMF yields lower purity than I₂/FeCl₃, investigate solvent polarity’s role in stabilizing intermediates. Optimize stoichiometry (1.1–1.3 equiv iodine source) .

Q. What methodologies assess the stability of this compound under different storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at 0, 1, 3, and 6 months.

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equation for accelerated stability predictions.

- Mass Balance : Ensure total degradation products + intact compound ≈ 100%. Identify major degradants (e.g., de-iodinated or hydrolyzed products) via LC-MS.

Recommendations : Use amber glass vials with desiccants for long-term storage. Avoid repeated freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.